methyl 3-bromo-4-(cyanomethyl)benzoate
Description
Methyl 3-bromo-4-(cyanomethyl)benzoate (C₁₀H₈BrNO₂, MW 254.08) is a substituted benzoate ester featuring a bromine atom at the 3-position and a cyanomethyl group (-CH₂CN) at the 4-position of the aromatic ring . This compound serves as a versatile building block in pharmaceutical and agrochemical synthesis, leveraging its reactive bromo and nitrile groups for cross-coupling reactions, nucleophilic substitutions, and cyclizations. Its structural uniqueness lies in the combination of electron-withdrawing substituents (Br and -CH₂CN), which modulate electronic and steric properties for targeted reactivity .
Properties
CAS No. |
1069114-89-1 |
|---|---|
Molecular Formula |
C10H8BrNO2 |
Molecular Weight |
254.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
The synthesis typically begins with 3-bromo-4-methylbenzoic acid as the primary precursor. Key reagents include:
-
Thionyl chloride (for acylation),
-
Liquid chlorine or N-chlorosuccinimide (for chlorination),
-
Sodium cyanide or potassium cyanide (for cyanation),
-
Phase-transfer catalysts (e.g., cetyl trimethylammonium bromide, PEG-400).
Acylation and Esterification
3-Bromo-4-methylbenzoic acid is converted to its acid chloride using thionyl chloride under reflux (70–80°C, 2–4 hours). Subsequent esterification with anhydrous methanol yields methyl 3-bromo-4-methylbenzoate (85–90% yield).
Chlorination of the Methyl Group
The methyl group at the 4-position undergoes radical chlorination using liquid chlorine at 80–100°C for 6–12 hours, forming methyl 3-bromo-4-(chloromethyl)benzoate . Alternatives like N-chlorosuccinimide (NCS) in carbon tetrachloride reduce side reactions but require UV initiation.
Cyanation via Nucleophilic Substitution
The chloromethyl intermediate reacts with sodium cyanide (1.2–1.5 equivalents) in toluene or acetonitrile. Phase-transfer catalysts (e.g., CTAB) enhance reactivity by solubilizing cyanide ions in organic phases. Refluxing at 100–110°C for 12–18 hours achieves 75–85% conversion.
Optimization of Reaction Conditions
Catalysts and Their Impact
Phase-transfer catalysts significantly improve cyanation efficiency:
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| CTAB | 18 | 80 | 98 |
| PEG-400 | 12 | 75 | 95 |
| None (control) | 24 | 50 | 85 |
CTAB facilitates ion-pair formation, accelerating cyanide transfer into the organic phase. PEG-400 offers cost advantages but requires longer reaction times.
Temperature and Time Variables
-
Chlorination : Temperatures >100°C risk over-chlorination, reducing yields by 15–20%.
-
Cyanation : Prolonged reflux (>18 hours) degrades the product, necessitating precise monitoring via GC.
Purification Techniques
Solvent Extraction and Washing
Post-cyanation, the crude product is extracted with 1,2-dichloroethane to separate organic and aqueous layers. Sequential washing with water (3×150 mL) and 5% sodium bicarbonate removes residual cyanide and acids.
Distillation and Crystallization
Solvent removal via vacuum distillation (80–90°C, 0.1 MPa) precedes crystallization from ethanol/water (3:1). Recrystallization yields a white crystalline solid with ≥98% purity.
Comparative Analysis of Industrial vs. Laboratory Methods
| Parameter | Industrial Process | Laboratory-Scale Process |
|---|---|---|
| Catalyst | CTAB (0.5 mol%) | PEG-400 (1.0 mol%) |
| Reaction Volume | 500–1000 L | 1–5 L |
| Yield | 80–85% | 70–75% |
| Purity | 97–98% | 90–95% |
Industrial processes prioritize catalyst recovery and solvent recycling, reducing costs by ~30%. Laboratory methods favor flexibility in optimizing reaction parameters.
Research Findings and Applications
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-(cyanomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation of the cyanomethyl group can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce different alcohols or amines .
Scientific Research Applications
Methyl 3-bromo-4-(cyanomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-(cyanomethyl)benzoate involves its interaction with various molecular targets. The bromine atom and cyanomethyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Ethyl 3-Bromo-4-Cyanobenzoate
- Structure: Ethyl ester with a cyano (-CN) group directly attached to the benzene ring (C₁₀H₉BrNO₂, MW 268.09) .
- Substituent Position: The cyano group at the 4-position (vs. cyanomethyl in the target compound) reduces steric bulk, favoring reactions requiring planar transition states.
- Applications: Used in medicinal chemistry for its direct cyano group, which facilitates nitrile-to-amide transformations .
Methyl 3-Bromo-4-(Trifluoromethyl)Benzoate
Methyl 4-Chloro-3-(Cyanomethyl)Benzoate
Methyl 3-Bromo-4-(Methoxymethyl)Benzoate
- Structure : Methoxymethyl (-CH₂OCH₃) substituent at the 4-position (C₁₀H₁₁BrO₃, MW 259.10) .
- Key Differences :
- Applications : Used in polymer chemistry for its oxygen-containing functional group .
Comparative Data Table
Q & A
Q. What mechanistic insights can be gained from kinetic studies of this compound in nucleophilic substitution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
